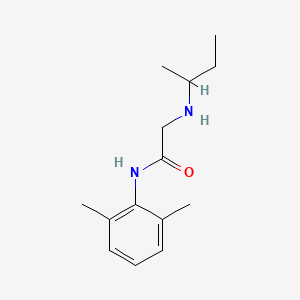
2-Heptyn-4-ol, 6-methyl-, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptyn-4-ol, 6-methyl-, ®- is an organic compound with the molecular formula C8H14O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyn-4-ol, 6-methyl-, ®- can be achieved through several methods. One common approach involves the use of alkyne and alcohol functional groups. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions often include a solvent, such as tetrahydrofuran (THF), and a base, such as sodium hydride (NaH), to deprotonate the alcohol and promote the nucleophilic attack on the alkyne.
Industrial Production Methods
In an industrial setting, the production of 2-Heptyn-4-ol, 6-methyl-, ®- may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Heptyn-4-ol, 6-methyl-, ®- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alkenes or alkanes.
Substitution: Results in halogenated compounds.
Applications De Recherche Scientifique
2-Heptyn-4-ol, 6-methyl-, ®- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Heptyn-4-ol, 6-methyl-, ®- depends on the specific reaction or application. In general, the compound interacts with molecular targets through its functional groups. For example, in oxidation reactions, the hydroxyl group is oxidized to form a carbonyl group. In reduction reactions, the alkyne group is reduced to an alkene or alkane. The molecular pathways involved vary based on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
2-Heptyn-4-ol, 6-methyl-, ®- can be compared with other similar compounds, such as:
2-Heptyn-4-ol, 6-methyl-, (S)-: The enantiomer of the ®-isomer, with similar chemical properties but different biological activities.
6-Methyl-4-hepten-2-ol: A related compound with a double bond instead of a triple bond.
4-Heptyn-2-ol: A similar compound with the hydroxyl group at a different position.
The uniqueness of 2-Heptyn-4-ol, 6-methyl-, ®- lies in its specific stereochemistry and functional groups, which confer distinct reactivity and applications.
Propriétés
Numéro CAS |
60018-69-1 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
(4R)-6-methylhept-2-yn-4-ol |
InChI |
InChI=1S/C8H14O/c1-4-5-8(9)6-7(2)3/h7-9H,6H2,1-3H3/t8-/m0/s1 |
Clé InChI |
QFIGXPMFVPAVTK-QMMMGPOBSA-N |
SMILES isomérique |
CC#C[C@@H](CC(C)C)O |
SMILES canonique |
CC#CC(CC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benz[f]isoquinoline, 4-(4-chlorophenyl)-1,2-dihydro-](/img/structure/B14610470.png)
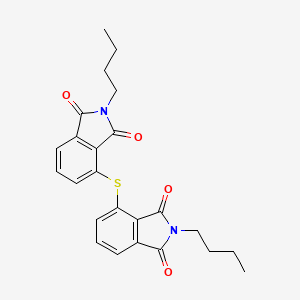

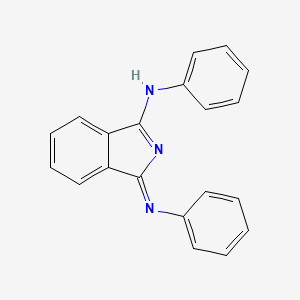
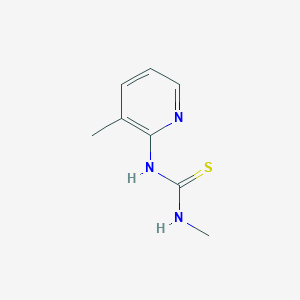


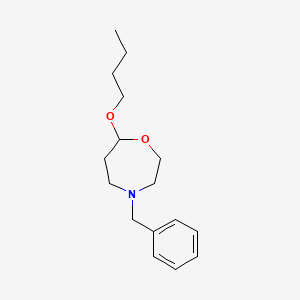
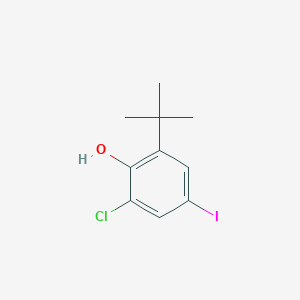



![Benzene, 1,1'-[heptylidenebis(seleno)]bis-](/img/structure/B14610558.png)
